molecular formula C16H15N5O3S B11124809 5-(pyridin-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

5-(pyridin-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11124809
M. Wt: 357.4 g/mol
InChI Key: GTZBGZCKSOXEMH-UHFFFAOYSA-N
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Description

5-(PYRIDIN-2-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and a sulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PYRIDIN-2-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki coupling, using a pyridine boronic acid derivative and a halogenated pyrazole intermediate.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or sulfides, respectively.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions on the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(PYRIDIN-2-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(PYRIDIN-4-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
  • 5-(PYRIDIN-2-YL)-N-[(4-AMINOPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
  • 5-(PYRIDIN-2-YL)-N-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 5-(PYRIDIN-2-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as an enzyme inhibitor and its overall stability.

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

3-pyridin-2-yl-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H15N5O3S/c17-25(23,24)12-6-4-11(5-7-12)10-19-16(22)15-9-14(20-21-15)13-3-1-2-8-18-13/h1-9H,10H2,(H,19,22)(H,20,21)(H2,17,23,24)

InChI Key

GTZBGZCKSOXEMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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